molecular formula C12H19NO B13288743 1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol

1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol

Cat. No.: B13288743
M. Wt: 193.28 g/mol
InChI Key: UPPYQOUVAPOKRT-UHFFFAOYSA-N
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Description

1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C12H19NO. It is a chiral molecule with a secondary amine and a hydroxyl group, making it a versatile compound in organic synthesis and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-methylphenyl ethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the epoxide and subsequent nucleophilic attack by the amine .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, it inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP levels. This results in reduced activation of downstream signaling pathways, ultimately affecting physiological responses such as heart rate and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, such as the presence of a secondary amine and a hydroxyl group, which confer distinct chemical reactivity and pharmacological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-[1-(2-methylphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-6-4-5-7-12(9)11(3)13-8-10(2)14/h4-7,10-11,13-14H,8H2,1-3H3

InChI Key

UPPYQOUVAPOKRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NCC(C)O

Origin of Product

United States

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